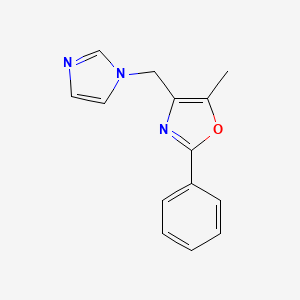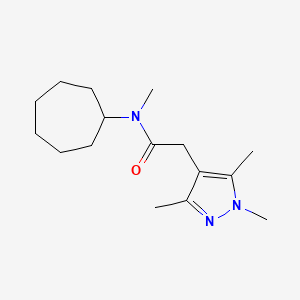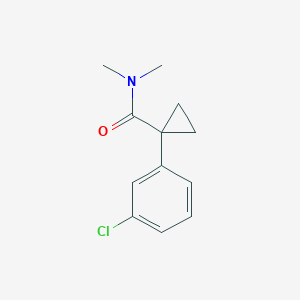
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a kappa opioid receptor agonist, which means it can activate this receptor in the brain and produce certain effects.
Mecanismo De Acción
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone works by activating the kappa opioid receptor in the brain. This receptor is involved in regulating pain, stress, and mood. When activated, the kappa opioid receptor can produce analgesic effects and alter behavior. However, prolonged activation of this receptor can also produce negative side effects, such as dysphoria and aversion.
Biochemical and Physiological Effects:
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and changes in behavior related to anxiety and depression. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has also been shown to alter the activity of certain neurotransmitter systems in the brain, such as the dopamine and serotonin systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a selective kappa opioid receptor agonist, which means it can be used to study the specific effects of activating this receptor. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone is also relatively stable and easy to synthesize. However, there are also limitations to using (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone in lab experiments. It can produce negative side effects, such as dysphoria and aversion, which can complicate the interpretation of results. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone is also not suitable for use in human studies due to its potential for producing negative side effects.
Direcciones Futuras
There are several future directions for research on (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential use in treating addiction to drugs such as cocaine and opioids. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is the development of new kappa opioid receptor agonists that produce fewer negative side effects than (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone. These compounds could be used to study the specific effects of activating the kappa opioid receptor without producing unwanted side effects. Additionally, further research could explore the potential of (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone as a treatment for other conditions, such as chronic pain and mood disorders.
Métodos De Síntesis
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone can be synthesized using a variety of methods, including a reaction between 4-imidazol-1-ylbenzaldehyde and 3-methylpiperidine. Other methods involve using different starting materials or modifying the reaction conditions to produce different forms of (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to produce analgesic effects in animal models, as well as produce certain behavioral effects related to anxiety and depression. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has also been studied for its potential use in treating addiction to drugs such as cocaine and opioids.
Propiedades
IUPAC Name |
(4-imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-3-2-9-18(11-13)16(20)14-4-6-15(7-5-14)19-10-8-17-12-19/h4-8,10,12-13H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOZERSEDNEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)




![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)


![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)


